molecular formula C16H21NO4 B13957687 (S)-benzyl 3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate

(S)-benzyl 3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate

Cat. No.: B13957687
M. Wt: 291.34 g/mol
InChI Key: IPIRSRCFGUOGNM-AWEZNQCLSA-N
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Description

(S)-benzyl 3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine carboxylates It is characterized by the presence of a pyrrolidine ring, an ethoxy group, and a benzyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-benzyl 3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then reacted with benzyl alcohol to yield the final product. The reaction conditions generally include a temperature range of 0-25°C and a reaction time of 2-4 hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-benzyl 3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at 0-25°C.

    Substitution: Sodium hydride in dimethylformamide at 0-25°C.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

(S)-benzyl 3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-benzyl 3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, leading to changes in biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate
  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
  • tert-Butyl 2-(2-cyclopropyl-2-oxoethyl)pyrrolidine-1-carboxylate

Uniqueness

(S)-benzyl 3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate is unique due to its specific structural features, such as the presence of a benzyl ester group. This structural uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H21NO4

Molecular Weight

291.34 g/mol

IUPAC Name

benzyl (3S)-3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C16H21NO4/c1-2-20-15(18)10-14-8-9-17(11-14)16(19)21-12-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3/t14-/m0/s1

InChI Key

IPIRSRCFGUOGNM-AWEZNQCLSA-N

Isomeric SMILES

CCOC(=O)C[C@@H]1CCN(C1)C(=O)OCC2=CC=CC=C2

Canonical SMILES

CCOC(=O)CC1CCN(C1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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